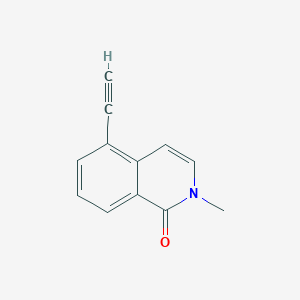

5-Ethynyl-2-methylisoquinolin-1(2H)-one

Description

Chemical Classification within the Isoquinoline Family

Isoquinoline derivatives constitute a broad class of nitrogen-containing heterocycles with diverse biological and chemical properties. 5-Ethynyl-2-methylisoquinolin-1(2H)-one belongs to the isoquinolin-1(2H)-one subclass, distinguished by a ketone group at the 1-position and a methyl group at the 2-position. Its molecular formula, $$ \text{C}{12}\text{H}{9}\text{NO} $$, aligns with structural analogs such as 5-hydroxy-2-methylisoquinolin-1(2H)-one (PubChem CID 20645403), but the ethynyl substituent introduces distinct electronic characteristics.

Table 1: Comparative Analysis of Isoquinolin-1(2H)-one Derivatives

The ethynyl group at the 5-position enhances electron-withdrawing properties, moderating the electron density of the aromatic system and influencing intermolecular interactions.

Historical Context of Isoquinoline Derivative Development

Isoquinoline chemistry emerged in the late 19th century with the isolation of natural alkaloids such as papaverine. Synthetic routes to isoquinolinones gained prominence in the mid-20th century, driven by interest in their pharmacological potential. The development of 5-ethynyl-2-methylisoquinolin-1(2H)-one reflects advancements in annulation and cross-coupling strategies, particularly the use of heterocyclic ketone aminals (HKAs) and nitro-substituted precursors.

Notable milestones include:

- 2017 : Wang et al. reported a one-step synthesis of isoquinolinones using nitro-substituted methyl 2-fluorobenzoate and HKAs, achieving atom-economical routes to derivatives.

- 2021 : Advances in intramolecular annulation protocols enabled efficient construction of substituted isoquinolinones, including ethynyl-functionalized variants.

- Pharmaceutical applications : Patent WO2008077550A1 (2007) highlighted isoquinolinone derivatives as Rho-kinase inhibitors, underscoring their therapeutic relevance.

Significance of Ethynyl and Methyl Substituents in Heterocyclic Chemistry

The ethynyl (-C≡CH) and methyl (-CH₃) groups confer distinct physicochemical properties:

Ethynyl Group :

- Introduces linear geometry and π-conjugation, facilitating charge transfer in materials science applications.

- Serves as a synthetic handle for further functionalization via Sonogashira coupling or click chemistry.

- Modulates electronic effects, as evidenced by the reduced electron density at the 5-position in computational studies.

Methyl Group :

- Enhances lipophilicity, improving membrane permeability in bioactive compounds.

- Sterically shields the 2-position, directing regioselectivity in electrophilic substitution reactions.

Table 2: Substituent Effects on Isoquinolin-1(2H)-one Properties

| Substituent | Position | Electronic Effect | Functional Role |

|---|---|---|---|

| Ethynyl | 5 | Electron-withdrawing | Enhances conjugation; enables cross-coupling |

| Methyl | 2 | Electron-donating | Steric hindrance; solubility modulation |

Properties

Molecular Formula |

C12H9NO |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

5-ethynyl-2-methylisoquinolin-1-one |

InChI |

InChI=1S/C12H9NO/c1-3-9-5-4-6-11-10(9)7-8-13(2)12(11)14/h1,4-8H,2H3 |

InChI Key |

CPEXGEUYQSZRKL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C(C=CC=C2C1=O)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-2-methylisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the following steps:

Starting Material: The synthesis typically begins with 2-methylisoquinoline.

Bromination: The 5-position of 2-methylisoquinoline is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

Sonogashira Coupling: The brominated intermediate undergoes a Sonogashira coupling reaction with an acetylene derivative, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper co-catalyst.

Desilylation: The trimethylsilyl group is removed using a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the ethynyl group.

Oxidation: Finally, the resulting compound is oxidized to form the ketone functional group at the 1-position, completing the synthesis of 5-Ethynyl-2-methylisoquinolin-1(2H)-one.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and

Comparison with Similar Compounds

Key Observations :

- Ethynyl vs. Acetyl : The ethynyl group is smaller and more electron-deficient than the acetyl group, which may reduce steric hindrance and alter binding kinetics in biological systems.

- Ethynyl vs.

- Ethynyl vs. Hydroxy-Naphthyl : The hydroxy-naphthyl substituent increases molecular weight and lipophilicity, likely improving membrane permeability but reducing metabolic stability .

Bioactivity

- Tetrahydroisoquinoline Derivatives: Exhibit neurotoxicity, antitumor, and antimicrobial activities, as seen in 2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one .

- Phenanthro-Furanone Analogs: Highlighted for acute toxicity and skin corrosion, underscoring the importance of substituent choice in safety profiles .

Research Implications

- Drug Design : The ethynyl group’s compact size and reactivity make it a candidate for targeted covalent inhibitors or radiolabeling probes.

- Limitations: Lack of explicit data on 5-Ethynyl-2-methylisoquinolin-1(2H)-one necessitates extrapolation from analogs. Further studies are required to elucidate its pharmacokinetics and toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.